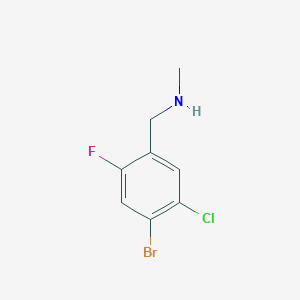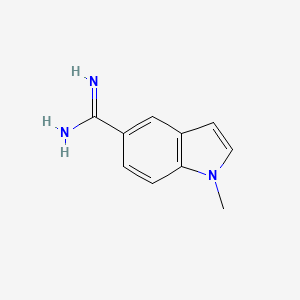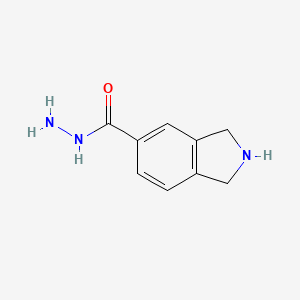
(2R)-3-Chloro-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
CH3CH2COOH+SOCl2→CH3CH2COCl+SO2+HCl
The resulting acyl chloride can then be hydrolyzed to yield ®-3-Chloro-2-methylpropanoic acid.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloro-2-methylpropanoic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 2-methylpropanoic acid.
Reduction Reactions: The compound can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of ®-3-Chloro-2-methylpropanoic acid can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: NaOH in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Methylpropanoic acid.
Reduction: 3-Chloro-2-methylpropanol.
Oxidation: Corresponding ketones or aldehydes.
Applications De Recherche Scientifique
®-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism by which ®-3-Chloro-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
3-Chloropropanoic acid: Similar structure but lacks the methyl group.
2-Chloropropanoic acid: Chlorine atom is positioned differently.
3-Chloro-2-methylbutanoic acid: Contains an additional carbon in the chain.
Uniqueness: ®-3-Chloro-2-methylpropanoic acid is unique due to its chiral nature and specific positioning of the chlorine atom and methyl group
Propriétés
Numéro CAS |
82340-62-3 |
|---|---|
Formule moléculaire |
C4H7ClO2 |
Poids moléculaire |
122.55 g/mol |
Nom IUPAC |
(2R)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
Clé InChI |
AWSSTZZQBPIWKZ-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CCl)C(=O)O |
SMILES canonique |
CC(CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


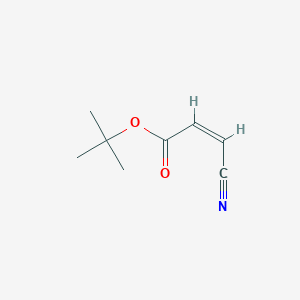


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)

![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
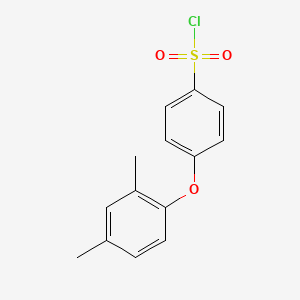

![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

